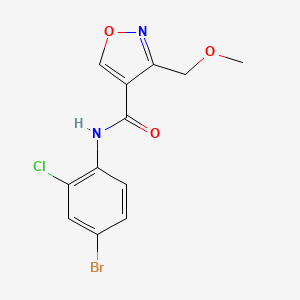![molecular formula C10H9N5O2S B7431976 4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide](/img/structure/B7431976.png)
4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. TPCA-1 has been shown to inhibit the activity of the transcription factor nuclear factor-kappa B (NF-κB), which is known to play a key role in the development and progression of many types of cancer.
Mécanisme D'action
4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide inhibits the activity of NF-κB by binding to the kinase IKKβ, which is responsible for activating NF-κB. By inhibiting the activity of IKKβ, 4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide prevents the activation of NF-κB and downstream signaling pathways that are involved in cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide has also been shown to have anti-inflammatory effects. NF-κB is a key regulator of inflammation, and 4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo. 4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide is that it is a small molecule inhibitor that can be easily synthesized and purified. 4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide has also been extensively studied in vitro and in vivo, making it a well-characterized tool compound for studying the role of NF-κB in cancer and inflammation. One limitation of 4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide is that it has relatively low potency compared to other NF-κB inhibitors, such as bortezomib and lenalidomide. Additionally, 4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
For research on 4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide include improving its potency and solubility, as well as studying its effects in combination with other anti-cancer therapies. 4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide has also been shown to have potential therapeutic effects in other disease models, such as inflammatory bowel disease and sepsis, and further studies in these areas are warranted. Additionally, the role of NF-κB in cancer and inflammation is complex and multifaceted, and further studies are needed to fully understand the mechanisms of action of 4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide and other NF-κB inhibitors.
Méthodes De Synthèse
The synthesis of 4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide involves several steps, starting with the reaction of 2-aminothiazole with acryloyl chloride to form 3-(1,3-thiazol-2-yl)acrylic acid. This intermediate is then reacted with 4-amino-1H-pyrazole-5-carboxamide in the presence of a coupling agent to form 4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide. The final product is purified by recrystallization and characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide has been extensively studied for its potential use in cancer therapy. NF-κB is a transcription factor that is known to play a key role in the development and progression of many types of cancer. By inhibiting the activity of NF-κB, 4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide has been shown to suppress the growth and proliferation of cancer cells in vitro and in vivo. 4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O2S/c11-10(17)9-6(5-13-15-9)14-7(16)1-2-8-12-3-4-18-8/h1-5H,(H2,11,17)(H,13,15)(H,14,16)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERGVRXDPGJHJG-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C=CC(=O)NC2=C(NN=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=N1)/C=C/C(=O)NC2=C(NN=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone](/img/structure/B7431894.png)
![2-(cyclopropylmethyl)-N-[[3-methyl-1-[3-(1H-1,2,4-triazol-5-yl)propanoyl]pyrrolidin-3-yl]methyl]-1,3-oxazole-4-carboxamide](/img/structure/B7431902.png)
![Methyl 4-[[[2-(methylamino)-2-oxoethyl]-[5-(4-methylphenoxy)pyridine-2-carbonyl]amino]methyl]piperidine-1-carboxylate](/img/structure/B7431913.png)
![2-(4-chlorophenyl)-N-(3-fluorobutyl)-4-methyl-N-[2-(methylamino)-2-oxoethyl]pentanamide](/img/structure/B7431915.png)
![4-acetamido-3-fluoro-N-[2-(methylamino)-2-oxoethyl]-N-(3-methylbut-3-enyl)benzamide](/img/structure/B7431923.png)
![1-methyl-N-[2-(methylamino)-2-oxoethyl]-N-(3-methylbut-3-enyl)-2-oxo-3,4-dihydroquinoline-6-carboxamide](/img/structure/B7431937.png)
![1-methyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methylidenebutyl)-2-oxo-3,4-dihydroquinoline-6-carboxamide](/img/structure/B7431941.png)

![methyl 9-[(5-carbamoyl-1H-pyrazol-4-yl)amino]-9-oxononanoate](/img/structure/B7431950.png)
![N-(3-fluoropropyl)-1-methyl-N-[2-(methylamino)-2-oxoethyl]-2-oxo-3,4-dihydroquinoline-6-carboxamide](/img/structure/B7431958.png)
![N-but-2-ynyl-1-methyl-N-[2-(methylamino)-2-oxoethyl]-2-oxo-3,4-dihydroquinoline-6-carboxamide](/img/structure/B7431969.png)
![2-(2,2-difluoroethyl)-N-[2-(methylamino)-2-oxoethyl]-N-[3-methyl-2-(2-methylpyrazol-3-yl)butyl]pyrazole-3-carboxamide](/img/structure/B7431983.png)
![1-methyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methylpropyl)-2-oxo-3,4-dihydroquinoline-6-carboxamide](/img/structure/B7431986.png)
![2,2,2-trifluoro-N-[[1-(3-phenyltriazol-4-yl)sulfonylpiperidin-4-yl]methyl]acetamide](/img/structure/B7431993.png)